

Application Notes and Protocols for In Vivo Studies with GSK840

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Compound of Interest

Compound Name: **GSK840**

Cat. No.: **B2398511**

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Introduction

GSK840 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis signaling pathway.^{[1][2][3]} Necroptosis is a form of programmed cell death implicated in the pathophysiology of various inflammatory and ischemic diseases, including pancreatitis, Crohn's disease, and myocardial infarction.^[1] These application notes provide detailed protocols for the preparation and administration of **GSK840** for in vivo research, along with crucial considerations for study design.

Important Note on Species Specificity: Preclinical studies have indicated that **GSK840** is active in human cells but inactive in mouse cells.^[2] This suggests that in vivo studies using wild-type mouse models may not yield meaningful results regarding the efficacy of **GSK840**. Researchers should consider using humanized mouse models expressing human RIPK3 or alternative animal models where the activity of **GSK840** has been confirmed. For illustrative purposes, this document may refer to protocols for other RIPK3 inhibitors that have been successfully used in murine models.

Data Presentation

Physicochemical and In Vitro Activity of GSK840

Property	Value	Reference
Molecular Formula	$C_{21}H_{23}N_3O_3$	[2]
Molecular Weight	365.43 g/mol	[2]
Target	RIPK3	[1] [2]
IC ₅₀ (RIPK3 Kinase Activity)	0.3 nM	[1] [2]
IC ₅₀ (RIPK3 Binding)	0.9 nM	[1] [2]

In Vivo Formulation Solubility

Formulation Vehicle	Solubility	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	[3]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[3]

Experimental Protocols

Protocol 1: Formulation of GSK840 for Systemic Administration

This protocol describes the preparation of **GSK840** in a vehicle suitable for intraperitoneal (IP) or oral (PO) administration in appropriate animal models.

Materials:

- **GSK840** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)

- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare Stock Solution:
 - Weigh the required amount of **GSK840** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL).
 - Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[3]
- Prepare Dosing Solution (Example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
 - In a new sterile tube, add the required volume of the **GSK840** stock solution (10% of the final volume).
 - Add PEG300 to the tube (40% of the final volume) and vortex until the solution is homogeneous.
 - Add Tween-80 to the tube (5% of the final volume) and vortex thoroughly.
 - Add sterile saline to the tube to reach the final desired volume (45% of the final volume).
 - Vortex the final solution until it is clear and homogeneous. It is recommended to prepare the working solution fresh on the day of use.[3]

Note: For oral administration, a formulation with corn oil (10% DMSO, 90% Corn Oil) can also be considered.[3]

Protocol 2: Intravitreal Administration in a Mouse Model of Retinal Ischemia/Reperfusion

This protocol is adapted from a study that successfully used **GSK840** in a mouse model of retinal ischemia/reperfusion.[4][5]

Materials:

- **GSK840** powder
- Dimethyl sulfoxide (DMSO)
- Sterile saline
- Microliter syringe with a 32-gauge needle
- Anesthetic (e.g., 1% pentobarbital sodium)
- Topical anesthetic (e.g., 0.5% tetracaine)
- Mydriatic agent (e.g., tropicamide phenylephrine)

Procedure:

- Prepare Dosing Solution:
 - Dissolve **GSK840** in DMSO to create a stock solution.
 - Dilute the stock solution with sterile saline to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, and 5 mM).[4]
- Animal Preparation:
 - Anesthetize the mice via intraperitoneal injection of pentobarbital sodium (e.g., 50 mg/kg). [4]
 - Apply a topical anesthetic to the cornea.[4]

- Dilate the pupils using a mydriatic agent.[4]
- Intravitreal Injection:
 - Immediately following the induction of retinal ischemia/reperfusion, perform the intravitreal injection.
 - Using a microliter syringe with a 32-gauge needle, carefully inject 2 μ L of the **GSK840** solution or vehicle control into the vitreous cavity.[4]

Protocol 3: Pharmacodynamic Analysis - Western Blot for Phospho-RIPK3

This protocol describes how to assess the *in vivo* efficacy of **GSK840** by measuring the phosphorylation of its target, RIPK3.

Materials:

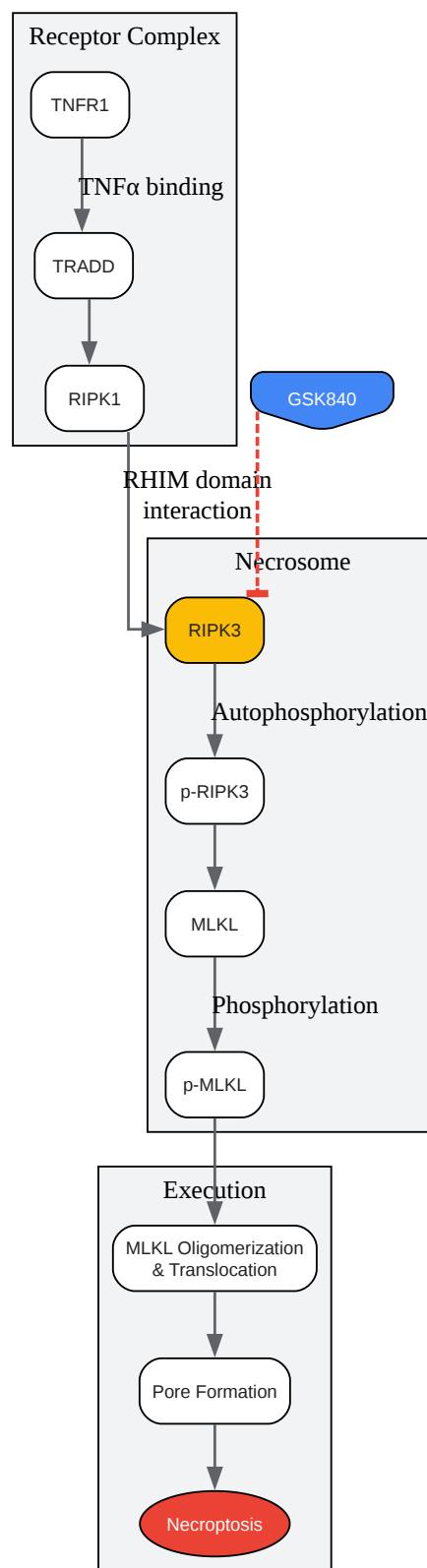
- Tissue lysates from treated and control animals
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-RIPK3, anti-total-RIPK3, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Quantification:
 - Determine the protein concentration of each tissue lysate using a standard protein assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-RIPK3 overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe for total RIPK3 and the loading control to normalize the data. A reduction in the ratio of phospho-RIPK3 to total RIPK3 in the **GSK840**-treated group compared to the vehicle control would indicate target engagement and pharmacodynamic activity.[\[4\]](#)

Mandatory Visualizations

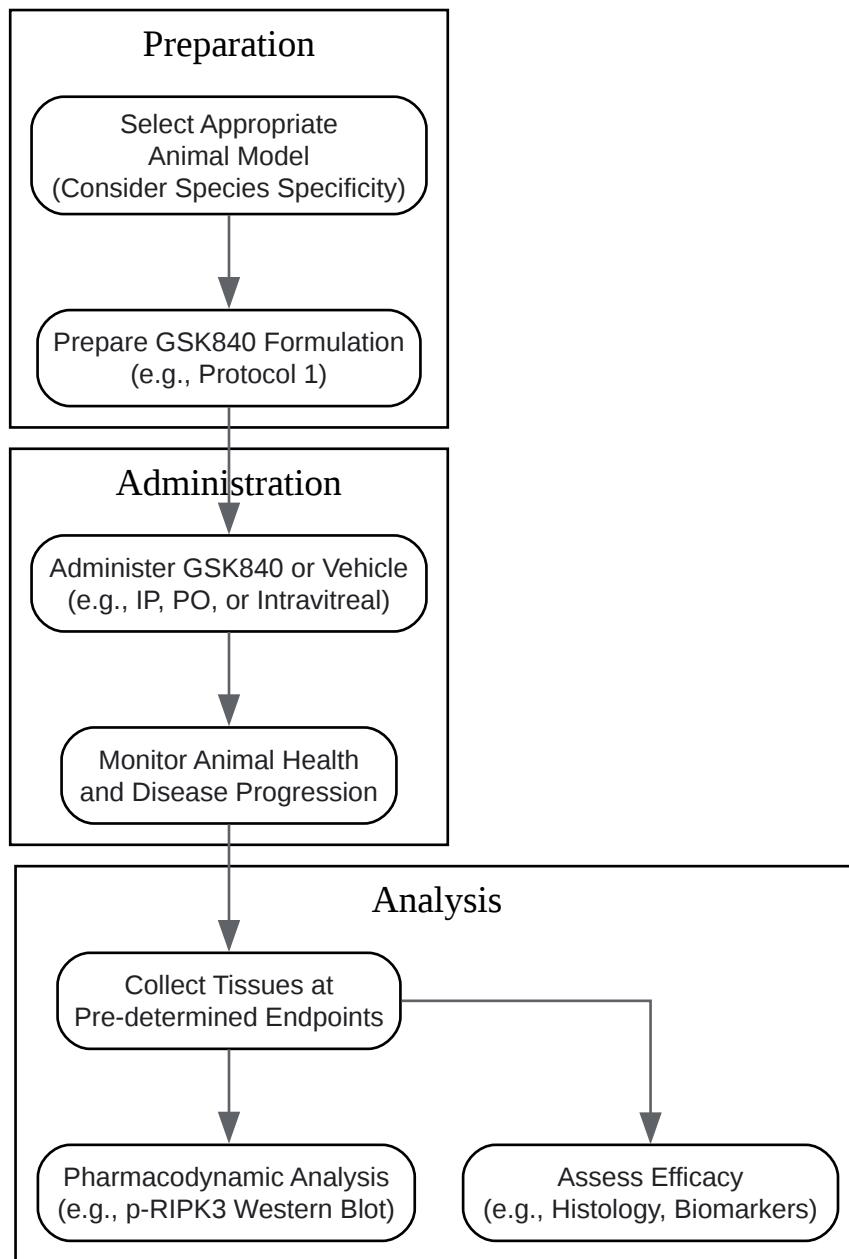
RIPK3-Mediated Necroptosis Signaling Pathway



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Caption: RIPK3 signaling cascade leading to necroptosis and the inhibitory action of **GSK840**.

Experimental Workflow for In Vivo Efficacy Study



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Caption: A generalized workflow for conducting an in vivo efficacy study with **GSK840**.

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